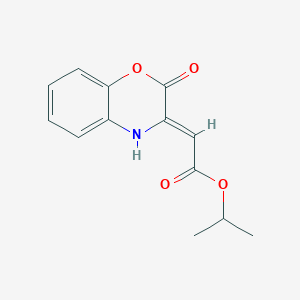
propan-2-yl (2Z)-(2-oxo-2H-1,4-benzoxazin-3(4H)-ylidene)ethanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ISOPROPYL 2-[2-OXO-2H-1,4-BENZOXAZIN-3(4H)-YLIDEN]ACETATE: is a synthetic organic compound belonging to the benzoxazine family. Benzoxazines are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis due to their unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
One-Pot Cascade Synthesis: A novel and efficient one-pot cascade synthesis of 2H-1,4-benzoxazin-3(4H)-ones has been developed through copper-catalyzed coupling of o-halophenols and 2-halo-amides. This method provides good to excellent yields and allows for diversity at three substituents on the scaffold.
Reaction of 2-Aminophenol with Chloroacetyl Chloride: The most convenient method involves the reaction of 2-aminophenol with chloroacetyl chloride in refluxing methylisobutylketone (MIBK) in the presence of aqueous sodium bicarbonate.
Industrial Production Methods: Industrial production methods for benzoxazine derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzoxazine derivatives can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, are common for modifying the benzoxazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles, electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: Benzoxazine derivatives are used as intermediates in organic synthesis, enabling the construction of complex molecular architectures.
Biology: These compounds have shown potential as enzyme inhibitors, particularly targeting human DNA topoisomerase I .
Medicine: Benzoxazine derivatives exhibit various pharmacological activities, including antimicrobial, antioxidant, anticancer, and antitubercular properties .
Industry: In the materials science field, benzoxazine-based polymers are valued for their high thermal stability, flame retardancy, and low water absorption .
Mechanism of Action
The mechanism of action of benzoxazine derivatives involves their interaction with specific molecular targets, such as enzymes or receptors. For instance, some benzoxazine compounds inhibit human DNA topoisomerase I by preventing enzyme-substrate binding . The exact pathways and molecular interactions depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
- 2-(2-Oxo-2H-1,3-benzoxazin-3(4H)-yl)propanamide
- Ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate
- 2-Hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one
Uniqueness: ISOPROPYL 2-[2-OXO-2H-1,4-BENZOXAZIN-3(4H)-YLIDEN]ACETATE stands out due to its specific isopropyl ester group, which can influence its reactivity and interaction with biological targets. This structural feature may enhance its solubility, stability, and overall pharmacokinetic properties compared to other benzoxazine derivatives.
Properties
Molecular Formula |
C13H13NO4 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
propan-2-yl (2Z)-2-(2-oxo-4H-1,4-benzoxazin-3-ylidene)acetate |
InChI |
InChI=1S/C13H13NO4/c1-8(2)17-12(15)7-10-13(16)18-11-6-4-3-5-9(11)14-10/h3-8,14H,1-2H3/b10-7- |
InChI Key |
GFYFPCVDMVFMQO-YFHOEESVSA-N |
Isomeric SMILES |
CC(C)OC(=O)/C=C\1/C(=O)OC2=CC=CC=C2N1 |
Canonical SMILES |
CC(C)OC(=O)C=C1C(=O)OC2=CC=CC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















